5-Nitro-2-{3-nitroanilino}nicotinamide
Description
Properties
Molecular Formula |
C12H9N5O5 |
|---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
5-nitro-2-(3-nitroanilino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9N5O5/c13-11(18)10-5-9(17(21)22)6-14-12(10)15-7-2-1-3-8(4-7)16(19)20/h1-6H,(H2,13,18)(H,14,15) |
InChI Key |
SVPDMJYBLINQEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=C(C=C2C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of 5-Nitro-2-{3-nitroanilino}nicotinamide and Analogues
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: The presence of polar amide and nitro groups in 5-Nitro-2-{3-nitroanilino}nicotinamide suggests higher solubility in polar aprotic solvents (e.g., DMSO) compared to benzonitrile derivatives .
- Stability : Unlike nicotinamide, which is thermally stable, nitro-substituted derivatives are prone to decomposition or hydrolysis, necessitating careful storage .
Table 3: Reported Bioactivity of Selected Analogues
Analytical Characterization
Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods validated for nicotinamide derivatives can be adapted for quantifying 5-Nitro-2-{3-nitroanilino}nicotinamide. Key parameters include:
- Extraction: 10% methanol-water for polar nitroaromatics .
- Detection : MRM mode with transitions specific to m/z 303.2 (theoretical for [M+H]⁺).
- Limits of Detection : Estimated ~0.1 μg/mL, based on similar nitroaniline derivatives .
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